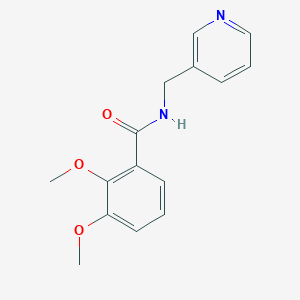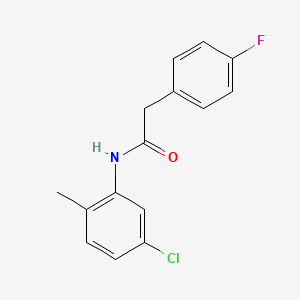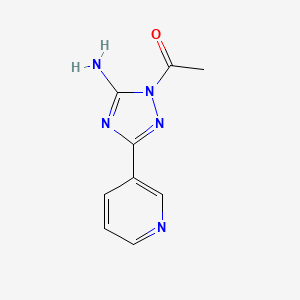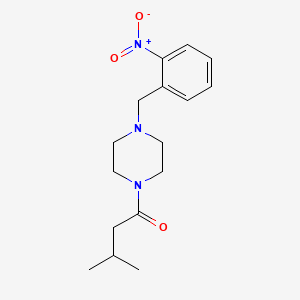![molecular formula C20H23FN2O3 B5741528 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)
2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide, also known as FMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMA belongs to the class of N-acyl benzylamine derivatives, which have been found to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and inflammation. 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In addition, 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been found to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been found to induce apoptosis, which is programmed cell death, in cancer cells. 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has also been shown to inhibit the migration and invasion of cancer cells, which is important for the spread of cancer. In addition, 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been found to reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues.
实验室实验的优点和局限性
One advantage of 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is that it has been shown to exhibit potent anti-cancer activity in vitro, which makes it a promising candidate for further development as an anti-cancer agent. However, one limitation of 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is that its efficacy in vivo has not yet been fully evaluated, and further studies are needed to determine its potential as a therapeutic agent.
未来方向
There are several potential future directions for research on 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide. One possible direction is to investigate the use of 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide in combination with other anti-cancer agents to enhance its efficacy. Another possible direction is to study the effects of 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide on other signaling pathways involved in cancer growth and inflammation. Furthermore, future studies could focus on the development of novel analogs of 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide with improved therapeutic properties. Overall, 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has shown great promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
合成方法
The synthesis of 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide involves the reaction of 2-fluoroanisole with N-(4-morpholinylmethyl)-2-nitrobenzamide in the presence of a palladium catalyst. The resulting intermediate is then reduced to the final product, 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide, using sodium borohydride.
科学研究应用
2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-angiogenic properties. 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been found to suppress inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, which is crucial for the growth and spread of tumors.
属性
IUPAC Name |
2-(2-fluorophenoxy)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c21-18-7-3-4-8-19(18)26-15-20(24)22-13-16-5-1-2-6-17(16)14-23-9-11-25-12-10-23/h1-8H,9-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOASTSGWDRMKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-[2-(morpholin-4-ylmethyl)benzyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-butyl-3-{[4-(dimethylamino)benzylidene]amino}-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5741448.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5741465.png)

![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)


![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)


![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)

![N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)
